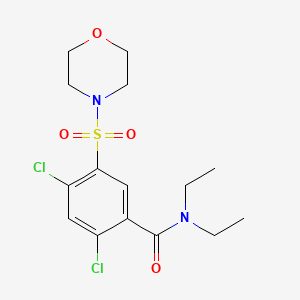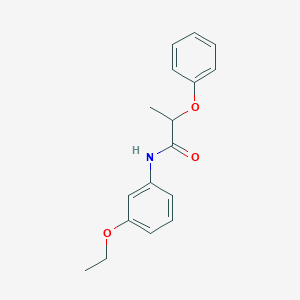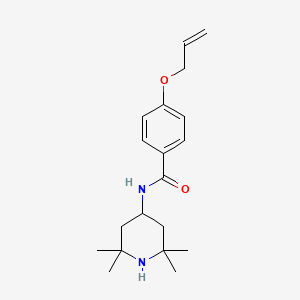![molecular formula C14H20N2O4S B4408145 4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as E-64d, is a potent and selective inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit autophagy and lysosomal degradation, making it a valuable tool in the study of cellular processes and diseases.
Mécanisme D'action
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide inhibits cysteine proteases by binding covalently to the active site of the enzyme. This irreversible inhibition prevents the enzyme from functioning, leading to the accumulation of substrates and disruption of cellular processes that rely on the activity of cysteine proteases. This compound is a potent inhibitor of cathepsins B, H, and L, which are involved in lysosomal degradation and antigen presentation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits autophagy and lysosomal degradation, leading to the accumulation of undigested material in lysosomes. It also inhibits the production of reactive oxygen species, which are involved in cellular signaling and oxidative stress. This compound has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a valuable tool in scientific research due to its potency and selectivity for cysteine proteases. It has been extensively studied and is widely available from commercial sources. However, there are some limitations to its use in lab experiments. This compound is an irreversible inhibitor, which means that it cannot be removed from the enzyme once it has bound. This can make it difficult to study the effects of transient inhibition of cysteine proteases. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for the study of 4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the role of cysteine proteases in aging and age-related diseases. This compound has been shown to extend lifespan in model organisms, and further research is needed to understand the mechanisms behind this effect. Additionally, this compound has potential therapeutic applications in diseases such as cancer and neurodegenerative diseases, and further research is needed to explore these possibilities. Finally, the development of new, more selective inhibitors of cysteine proteases is an active area of research, which may lead to the discovery of new drugs for the treatment of a variety of diseases.
Applications De Recherche Scientifique
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is widely used in scientific research for its ability to inhibit cysteine proteases, which are involved in numerous cellular processes, including autophagy, apoptosis, and immune response. This compound has been used to study the role of autophagy in cancer, neurodegenerative diseases, and infectious diseases. It has also been used to study the role of lysosomal degradation in cellular processes such as antigen presentation and extracellular matrix degradation.
Propriétés
IUPAC Name |
4-(ethylsulfonylamino)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-21(18,19)16-12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-20-13/h5-8,13,16H,2-4,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRZWZSYFYVTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B4408062.png)
![4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408063.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)

![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4408153.png)